In Vivo Antitumor Potency of Derived 3-AMP vs. 3-AP (Non-Methylated Analog) in L1210 Leukemia Model
The thiosemicarbazone derived from 3-amino-4-methylpyridine-2-carbaldehyde (3-AMP) achieves a %T/C value of 255 at a dose of 10 mg/kg/day, administered for six consecutive days in mice bearing the L1210 leukemia. In the same study, the thiosemicarbazone derived from the non-methylated aldehyde 3-aminopyridine-2-carboxaldehyde (3-AP) required a dose of 40 mg/kg/day to produce a comparable %T/C of 246. Both compounds produced 40% 60-day long-term survivors, but the 4-methyl-substituted 3-AMP achieved this endpoint at a 4-fold lower dose [1]. This dose-sparing advantage is a direct consequence of selecting the 4-methylated aldehyde starting material.
| Evidence Dimension | In vivo antitumor efficacy (%T/C in L1210 leukemia) vs. required dose |
|---|---|
| Target Compound Data | 3-AMP (derived from 3-amino-4-methylpyridine-2-carbaldehyde): %T/C = 255 at 10 mg/kg/day × 6 days |
| Comparator Or Baseline | 3-AP (derived from 3-aminopyridine-2-carboxaldehyde, CAS 55234-58-7): %T/C = 246 at 40 mg/kg/day × 6 days |
| Quantified Difference | Similar %T/C (255 vs. 246) achieved at 4-fold lower dose (10 vs. 40 mg/kg). 60-day long-term survivors: 40% for both compounds. |
| Conditions | L1210 leukemia-bearing mice; daily intraperitoneal administration for six consecutive days; %T/C = median survival time of treated/control × 100 |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting ribonucleotide reductase, the 4-methylated aldehyde produces a lead compound (3-AMP) that demonstrates 4× greater in vivo potency, enabling lower dosing and potentially wider therapeutic windows in downstream development.
- [1] Liu MC, Lin TS, Sartorelli AC. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. J Med Chem. 1992;35(20):3672-3677. doi:10.1021/jm00098a012 View Source
